N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide
Description
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE is a complex heterocyclic compound that features a triazolopyrimidine core
Properties
Molecular Formula |
C24H16Cl2N6O3 |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H16Cl2N6O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)31-24(27-20)29-23(30-31)28-22(33)16-5-11-19(12-6-16)32(34)35/h1-13,21H,(H2,27,28,29,30,33) |
InChI Key |
YQCQNCMMZYAIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under acidic conditions to form the triazolopyrimidine core. Subsequent nitration and amidation steps are employed to introduce the nitrobenzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The triazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of more complex heterocyclic compounds.
Scientific Research Applications
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Investigated for their antiviral and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: Evaluated for their kinase inhibitory activities.
Uniqueness
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE stands out due to its unique combination of a triazolopyrimidine core with chlorophenyl and nitrobenzamide groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
